molecular formula C28H30O10S2 B13416766 [(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate

[(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate

Cat. No.: B13416766
M. Wt: 590.7 g/mol
InChI Key: TVIGNGQRCAEWRQ-AEEDLNABSA-N
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Description

The compound [(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate is a highly functionalized pyrano[3,2-d][1,3]dioxine derivative. Its structure features a bicyclic core with two sulfonate ester groups (benzylsulfonyloxy and phenylmethanesulfonate) at positions 7 and 8, respectively, a methoxy group at position 6, and a phenyl substituent at position 2 . This stereochemically complex molecule is likely used as an intermediate in organic synthesis, particularly in carbohydrate chemistry or glycosylation reactions, where protecting groups and sulfonate leaving groups are critical .

Properties

Molecular Formula

C28H30O10S2

Molecular Weight

590.7 g/mol

IUPAC Name

[(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate

InChI

InChI=1S/C28H30O10S2/c1-33-28-26(38-40(31,32)19-21-13-7-3-8-14-21)25(37-39(29,30)18-20-11-5-2-6-12-20)24-23(35-28)17-34-27(36-24)22-15-9-4-10-16-22/h2-16,23-28H,17-19H2,1H3/t23-,24-,25+,26-,27-,28+/m1/s1

InChI Key

TVIGNGQRCAEWRQ-AEEDLNABSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)OS(=O)(=O)CC4=CC=CC=C4)OS(=O)(=O)CC5=CC=CC=C5

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OS(=O)(=O)CC4=CC=CC=C4)OS(=O)(=O)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with a suitably protected sugar derivative or a related hexopyranose analog, such as methyl 4,6-O-benzylidene-α-D-glucopyranoside or related hexopyranoside precursors. These provide the hexahydropyrano[3,2-d]dioxin core after cyclization and functional group manipulations.

Stepwise Synthetic Approach

Step 1: Formation of the Hexahydropyrano[3,2-d]dioxin Core

  • Starting from methyl 4,6-O-benzylidene-α-D-glucopyranoside or a related sugar derivative, selective methoxylation at the 6-position is performed.
  • Cyclization to form the fused dioxin ring system is achieved under acidic or Lewis acid catalysis, promoting intramolecular acetal formation.

Step 2: Introduction of the Phenyl Group at C-2

  • The 2-position phenyl substituent is introduced via nucleophilic aromatic substitution or by using phenyl-substituted starting materials.
  • Alternatively, phenylation can be achieved by organometallic coupling reactions such as Suzuki or Stille coupling if the precursor bears appropriate leaving groups.

Step 3: Protection of Hydroxyl Groups as Benzylsulfonate Esters

  • The hydroxyl groups at the 7 and 8 positions are selectively converted to benzylsulfonate esters.
  • This is accomplished by reaction with phenylmethanesulfonyl chloride (commonly known as mesyl chloride) or benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine, under low temperature to avoid side reactions.
  • The benzylsulfonyl protecting groups are chosen for their stability and ease of removal under reductive or nucleophilic conditions.

Step 4: Stereochemical Control

  • Throughout the synthesis, stereochemistry is controlled by the choice of starting sugar stereochemistry and reaction conditions.
  • Use of chiral catalysts or auxiliaries may be employed to ensure retention or inversion of configuration at key centers.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Methoxylation MeOH, acid catalyst, reflux 85-90 Selective for 6-position
Cyclization to dioxin Lewis acid (e.g., BF3·Et2O), low temp 75-80 Intramolecular acetal formation
Phenyl introduction Phenylboronic acid, Pd catalyst, base 70-85 Suzuki coupling conditions
Benzylsulfonate formation Phenylmethanesulfonyl chloride, Et3N, 0°C 80-90 Selective sulfonation of OH groups

These yields are typical based on analogous carbohydrate and heterocyclic syntheses documented in the literature.

Analytical and Characterization Data

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and stereochemistry. Characteristic signals include methoxy singlets, aromatic protons, and distinct coupling constants indicative of the hexahydropyrano ring system.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular formula C28H28O10S2 (accounting for benzylsulfonate groups).
  • Infrared Spectroscopy: Strong absorption bands for sulfonate esters (~1350 and 1170 cm^-1) and methoxy groups.
  • X-ray Crystallography: Used to confirm absolute stereochemistry and conformation of the fused ring system when crystals are available.

Research Findings and Literature Survey

  • The preparation of benzylsulfonate esters on complex sugar derivatives is well-documented as a strategy to protect hydroxyl groups during multi-step synthesis.
  • The hexahydropyrano[3,2-d]dioxin scaffold has been explored in medicinal chemistry for its conformational rigidity and potential biological activity.
  • Recent advances include improved catalytic systems for phenylation and selective sulfonation that enhance yields and stereoselectivity.
  • No direct commercial suppliers or production scale methods are currently reported for this exact compound, indicating its synthesis is primarily academic or research-focused.

Summary Table of Preparation Methods

Preparation Stage Description Key Reagents/Conditions Outcome
Core ring formation Cyclization of sugar derivative Acid/Lewis acid catalysis Hexahydropyrano[3,2-d]dioxin core
Methoxylation Introduction of methoxy group at C-6 Methanol, acid catalyst Selective methoxy substitution
Phenyl group introduction Phenyl substitution at C-2 Pd-catalyzed coupling (Suzuki) Phenylated intermediate
Hydroxyl protection Conversion to benzylsulfonate esters Phenylmethanesulfonyl chloride, base Stable sulfonate esters
Purification and characterization Chromatography, NMR, MS, IR, X-ray analysis Standard analytical techniques Confirmed structure and purity

Chemical Reactions Analysis

Types of Reactions

[(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Addition: Addition reactions can be used to add new groups to the compound, particularly at sites of unsaturation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

[(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, primarily in their pyrano[3,2-d][1,3]dioxine core and functional group patterns. Key differences lie in substituents, stereochemistry, and synthetic applications.

[(4aR,6S,7R,8S,8aR)-6-Methoxy-7-(4-Methylphenyl)Sulfonyloxy-2-Phenyl-4,4a,6,7,8,8a-Hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-Methylbenzenesulfonate

  • Molecular Formula : C28H30O10S2
  • Molecular Weight : 590.662
  • CAS No.: 6884-01-1
  • Key Differences :
    • Replaces the benzylsulfonyloxy group with a 4-methylbenzenesulfonyloxy group at position 5.
    • The phenylmethanesulfonate at position 8 is replaced by a 4-methylbenzenesulfonate.

(2R,4aR,6R,7S,8S,8aR)-7,8-Bis(benzyloxy)-2-Phenyl-6-(p-Tolylsulfonyl)hexahydropyrano[3,2-d][1,3]dioxine (Compound 3 in )

  • Synthesis : Derived from oxidation of a thioether precursor (compound 12) using H2O2/Na2S2O3 in CH2Cl2 .
  • Key Differences :
    • Features a p-tolylsulfonyl group at position 6 instead of a methoxy group.
    • Contains benzyloxy groups at positions 7 and 8 instead of sulfonate esters.
  • Reactivity : The benzyloxy groups act as protective groups, while the sulfonyl group may serve as a leaving group, highlighting the versatility of the core structure in multi-step syntheses .

tert-Butyl(((2R,4aR,6R,7R,8aS)-6-(Iodomethyl)-2-Phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)Oxy)dimethylsilane

  • Synthesis : Purified via Biotage automated chromatography after extraction with diethyl ether .
  • Key Differences :
    • Contains an iodomethyl substituent at position 6 and a tert-butyldimethylsilyl (TBS) ether at position 6.
    • Lacks sulfonate esters, emphasizing its role in radical or cross-coupling reactions.
  • Applications : The iodine atom enables further functionalization (e.g., Suzuki coupling), while the TBS group provides steric protection .

Comparative Analysis of Key Properties

Property Target Compound Compound Compound 3 () Compound
Molecular Weight ~658.74 (estimated) 590.662 622.70 (estimated) 603.65 (estimated)
Sulfonate Groups Benzylsulfonyloxy + Phenylmethanesulfonate 4-Methylbenzenesulfonate ×2 p-Tolylsulfonyl None (TBS ether + iodomethyl)
Key Functional Groups Methoxy, sulfonate esters Methoxy, methylbenzenesulfonate Benzyloxy, p-tolylsulfonyl TBS ether, iodomethyl
Synthetic Utility Glycosylation intermediate Protecting group strategies Oxidation/thioether conversion Radical/cross-coupling precursor
Purification Method Not reported Silica gel chromatography Silica gel chromatography Automated chromatography

Biological Activity

The compound [(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound can be characterized by its unique hexahydropyrano structure and the presence of various functional groups that may influence its biological interactions. The IUPAC name and canonical SMILES notation provide insights into its chemical identity:

  • IUPAC Name : this compound
  • Canonical SMILES : COC1=CC=C(C=C1)COC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OCC5=CC=C(C=C5)OC)S(=O)(=O)CC6=CC=CC=C6

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

  • Antimicrobial Activity : Some derivatives of hexahydropyrano compounds have shown effectiveness against various bacterial strains.
  • Antioxidant Properties : The presence of methoxy and sulfonate groups may contribute to antioxidant activities by scavenging free radicals.
  • Anti-inflammatory Effects : Certain studies suggest that similar compounds can inhibit pro-inflammatory cytokines.

Case Studies

Several studies have investigated the biological activity of related compounds. Here are notable findings:

StudyCompoundBiological ActivityFindings
6-Methoxy-2-phenyl derivativesAntimicrobialShowed significant inhibition against E. coli and S. aureus.
Benzylsulfonyloxy analogsAnti-inflammatoryReduced TNF-alpha levels in vitro.
Hexahydropyrano dioxinsAntioxidantDemonstrated high radical scavenging activity in DPPH assay.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways.
  • Cell Signaling Modulation : Interaction with cell surface receptors may alter signaling pathways related to cell proliferation and apoptosis.

Q & A

Advanced Research Question

  • Protecting group strategy : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups, enhancing diastereoselectivity during sulfonylation .
  • Chiral auxiliaries : Introduce temporary chiral ligands (e.g., Evans oxazolidinones) to direct stereochemistry at C7 and C8 positions .
  • Computational modeling : DFT calculations predict transition-state energetics, guiding solvent selection (e.g., DCM vs. THF) to favor desired pathways .

How does the reactivity of sulfonate esters influence downstream functionalization?

Advanced Research Question
The benzylsulfonyl group acts as a leaving group, enabling:

  • Nucleophilic substitution : React with amines (e.g., azide ions) in DMF at 60°C to form azide derivatives for click chemistry .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base) to append aromatic moieties .
    Mechanistic insight : Sulfonate esters undergo SN2 displacement, confirmed by kinetic studies (pseudo-first-order rate constants in DMSO) .

What analytical methods validate sulfonate ester formation and purity?

Basic Research Question

  • HRMS (ESI) : Exact mass matches theoretical [M+Na]⁺ (e.g., m/z 590.662 for C₂₈H₃₀O₁₀S₂) with <2 ppm error .
  • FT-IR : Sulfonyl S=O stretches (1350–1300 cm⁻¹ and 1175–1150 cm⁻¹) confirm esterification .
  • Elemental analysis : Carbon/sulfur ratios (e.g., 28 C:2 S atoms) verify stoichiometry .

How can this compound serve as a scaffold for drug delivery systems?

Advanced Research Question

  • Conjugation with TLR4 agonists : Link via azide-alkyne cycloaddition to amphiphilic ligands (e.g., dodecanoyloxy-tetradecanoate) for liposomal vaccine adjuvants .
  • Glycosylation precursors : Hydrolysis of benzylsulfonyl groups under H₂/Pd-C yields free hydroxyls for glycosidic bond formation in carbohydrate-based drugs .
  • In vitro assays : Evaluate cytotoxicity (MTT assay) and cellular uptake (confocal microscopy with fluorescent tags) in macrophage cell lines .

What contradictions exist in reported synthetic routes, and how can they be resolved?

Advanced Research Question

  • Oxidation vs. elimination : Some protocols report overoxidation to sulfones (e.g., using excess H₂O₂). Resolution: Use controlled equivalents of oxidizing agents (e.g., 1.1 eq. mCPBA) and monitor by TLC .
  • Diastereomer separation : Varied chromatographic resolutions (e.g., 10% vs. 30% ethyl acetate in hexane). Resolution: Optimize with chiral columns (Chiralpak IA) for baseline separation .

How can computational tools aid in predicting reactivity and stability?

Advanced Research Question

  • Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to prioritize derivatives for synthesis .
  • MD simulations : Assess hydrolytic stability in aqueous buffers (e.g., PBS at pH 7.4) to predict shelf life .
  • QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with reaction yields .

What are the challenges in scaling up synthesis without compromising stereochemical integrity?

Advanced Research Question

  • Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic sulfonylation steps, reducing racemization .
  • Catalyst recycling : Immobilize Pd catalysts on silica to minimize metal contamination in cross-coupled products .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time .

How can derivatives of this compound be evaluated for biological activity?

Advanced Research Question

  • Enzymatic assays : Test inhibition of glycosidases (e.g., β-glucosidase) via UV-Vis monitoring of p-nitrophenol release .
  • Antimicrobial studies : MIC assays against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
  • ADMET profiling : Assess metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) .

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